

Physical and chemical properties of tert-Butyl (5-fluorothiazol-2-yl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (5-fluorothiazol-2-yl)carbamate*

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In-Depth Technical Guide: tert-Butyl (5-fluorothiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-Butyl (5-fluorothiazol-2-yl)carbamate**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates information on closely related analogs to provide a broader context for its potential characteristics and applications.

Chemical and Physical Properties

Quantitative data for **tert-Butyl (5-fluorothiazol-2-yl)carbamate** is not extensively available in public literature. The following tables summarize the known properties of the target compound and its non-fluorinated analog, tert-butyl thiazol-2-ylcarbamate, for comparative purposes.

Table 1: Core Physical and Chemical Properties

| Property | tert-Butyl (5-fluorothiazol-2-yl)carbamate | tert-Butyl thiazol-2-ylcarbamate (Analogue) |
|-------------------|---|--|
| CAS Number | 731018-54-5 [1] [2] [3] [4] | 30599-35-6 |
| Molecular Formula | C ₈ H ₁₁ FN ₂ O ₂ S [2] [3] | C ₈ H ₁₂ N ₂ O ₂ S |
| Molecular Weight | 218.25 g/mol [2] [3] | 200.26 g/mol |
| Appearance | Not specified | White solid [5] |
| Melting Point | Not specified | 137-145 °C [5] |
| Boiling Point | Not specified | Not available |
| Solubility | Not specified | Not available |

Note: The introduction of a fluorine atom is expected to alter the physicochemical properties, potentially increasing lipophilicity and influencing metabolic stability.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **tert-Butyl (5-fluorothiazol-2-yl)carbamate** are not readily available in the public domain. For reference, the spectral data for the analogous, non-fluorinated compound, tert-butyl thiazol-2-ylcarbamate, is presented below.

Table 2: Spectroscopic Data for tert-Butyl thiazol-2-ylcarbamate (Analogue)

| Technique | Data |
|---|--|
| ¹ H NMR (400 MHz, CDCl ₃) | δ 7.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H), 1.52 (s, 9H)[5] |
| ¹³ C NMR (100 MHz, CDCl ₃) | δ 161.80, 152.90, 136.70, 112.10, 82.00, 28.30[5] |
| IR Spectrum | Data for the parent tert-butyl carbamate shows characteristic peaks for N-H and C=O stretching.[6] |
| Mass Spectrum | Data for the parent tert-butyl carbamate is available.[7][8] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl (5-fluorothiazol-2-yl)carbamate** is not published as a standalone procedure, its preparation is described as a key intermediate step in the synthesis of 2-amino-5-fluorothiazole hydrochloride. The following protocol is adapted from that literature.

Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole

This synthesis involves the Boc protection of 2-aminothiazole, followed by dilithiation and subsequent fluorination.

Materials:

- 2-tert-butoxycarbonylaminothiazole
- Anhydrous Tetrahydrofuran (THF)
- tert-Butyllithium (t-BuLi) in pentane
- N-fluorobenzenesulfonimide (NFSi)
- Ammonium chloride (NH₄Cl)

- Water (H₂O)

Procedure:

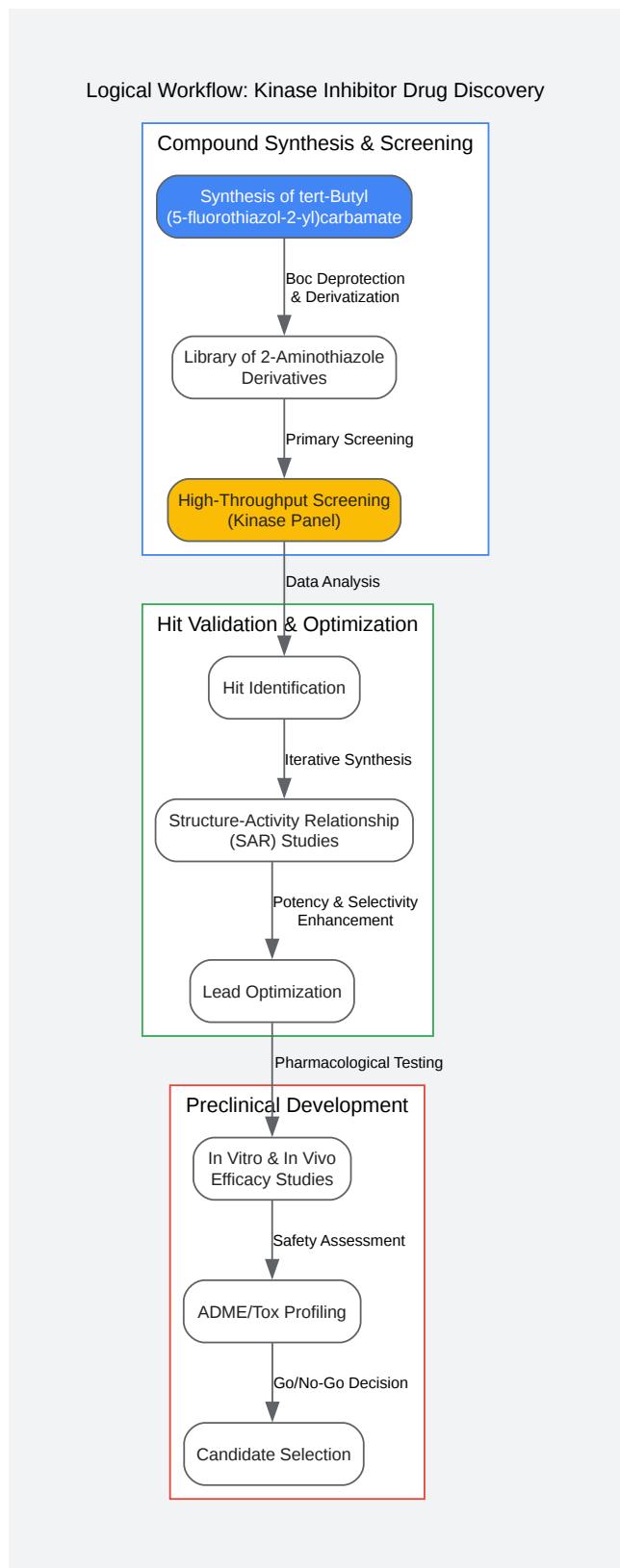
- A solution of 2-tert-butoxycarbonylaminothiazole in anhydrous THF is cooled to -50 °C.
- t-BuLi is added dropwise over 60 minutes, ensuring the temperature remains below -40 °C.
- The resulting suspension is stirred for 30 minutes at -50 °C.
- A solution of NFSi in anhydrous THF is then added over 60 minutes, maintaining the temperature below -40 °C.
- After an additional 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing ammonium chloride and water.

Purification: The original procedure for the synthesis of the downstream product, 2-amino-5-fluorothiazole hydrochloride, notes that this intermediate can be used without chromatographic purification in the subsequent deprotection step. For isolation and purification of **tert-Butyl (5-fluorothiazol-2-yl)carbamate**, standard techniques such as extraction and silica gel chromatography would likely be employed.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of kinase inhibitors.[9][10][11][12] The introduction of a fluorine atom can enhance metabolic stability and binding affinity. Therefore, **tert-Butyl (5-fluorothiazol-2-yl)carbamate** serves as a valuable building block for the synthesis of potential kinase inhibitors for therapeutic areas such as oncology.

While the specific biological target of **tert-Butyl (5-fluorothiazol-2-yl)carbamate** is not yet identified, a logical workflow for its application in a drug discovery program targeting protein kinases can be conceptualized.



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Caption: A logical workflow for the utilization of **tert-Butyl (5-fluorothiazol-2-yl)carbamate** in kinase inhibitor drug discovery.

Safety and Handling

Specific safety data for **tert-Butyl (5-fluorothiazol-2-yl)carbamate** is not readily available. The following information is based on general knowledge of carbamates and related compounds. Users should always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.

General Hazards:

- Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[13][14]
- Skin and Eye Irritation: May cause skin and serious eye irritation.[14]
- Respiratory Irritation: May cause respiratory irritation.[14]

Handling Precautions:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. All chemical handling should be performed by trained professionals in accordance with established safety protocols and regulations.

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